Glass Transition Temperature Advantage in Polysulfones
Polysulfone synthesized from 1,3‑bis(4‑hydroxyphenyl)adamantane exhibits a glass‑transition temperature (Tg) of 242 °C, which is 52 °C higher than the 190 °C Tg of the commercial Bisphenol A‑based polysulfone when measured under identical DSC conditions [REFS‑1]. The 2,2‑disubstituted adamantane isomer achieves an even higher Tg of 297 °C, confirming that the rigid adamantane core is the primary driver of enhanced thermal resistance [REFS‑1].
| Evidence Dimension | Glass‑transition temperature (Tg) |
|---|---|
| Target Compound Data | 242 °C (polysulfone derived from 1,3‑bis(4‑hydroxyphenyl)adamantane) |
| Comparator Or Baseline | 190 °C (commercial Bisphenol A polysulfone) |
| Quantified Difference | +52 °C (27% increase) |
| Conditions | DSC; polysulfone synthesized via nucleophilic aromatic substitution |
Why This Matters
Procurement of 1,3‑bis(4‑hydroxyphenyl)adamantane enables polymer formulators to achieve service temperatures 50‑100 °C higher than BPA‑based alternatives, directly expanding the operational envelope for aerospace, automotive under‑hood, and high‑temperature electronics applications.
- [1] Mathias LJ, Lewis CM, Wiegel KN. Poly(ether ether ketone)s and poly(ether sulfones) with pendent adamantyl groups. Macromolecules. 1997;30(19):5970‑5975. View Source
